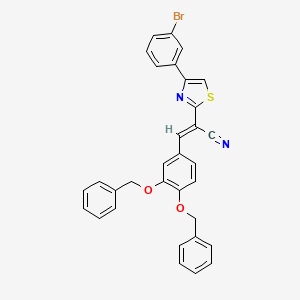

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a 3-bromophenyl group and a 3,4-bis(benzyloxy)phenyl moiety. The E-configuration of the acrylonitrile double bond is critical for its electronic and steric properties, as geometric isomerism (E vs. Z) often leads to distinct bioactivity and photophysical behavior .

Properties

IUPAC Name |

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23BrN2O2S/c33-28-13-7-12-26(18-28)29-22-38-32(35-29)27(19-34)16-25-14-15-30(36-20-23-8-3-1-4-9-23)31(17-25)37-21-24-10-5-2-6-11-24/h1-18,22H,20-21H2/b27-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFIVGPLUWJMSR-JVWAILMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and the results of various studies assessing its pharmacological properties.

Synthesis

The compound can be synthesized through a multi-step reaction involving the coupling of thiazole derivatives with acrylonitrile under specific conditions. The synthesis typically involves the use of catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MDA-MB-231 | 5.6 | Apoptosis induction |

| 2 | SK-Hep-1 | 7.8 | Cell cycle arrest |

| 3 | NUGC-3 | 6.2 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentrations (MICs) indicating substantial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Properties

Research has shown that certain thiazole derivatives exhibit antiviral activity against viruses such as H5N1 and SARS-CoV-2. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance antiviral efficacy.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized a series of thiazole-containing acrylonitriles and tested their cytotoxicity on various cancer cell lines. The study found that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced potency against cancer cells, suggesting a potential pathway for developing new anticancer agents.

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiazole derivatives was conducted to assess their antibacterial properties. The results indicated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, paving the way for further development as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acrylonitrile Derivatives

(a) TP1 Dye: (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile

- Key Features: Incorporates a thiophene-diphenylamino group instead of benzyloxy/bromophenyl substituents.

- Properties: Acts as a fluorescent chemosensor for cyanide anions, exhibiting a detection limit of 4.24 × 10⁻⁸ M. The thiophene and diphenylamino groups enhance π-conjugation, enabling turn-on fluorescence upon anion binding .

- Contrast : The target compound’s 3-bromophenyl and benzyloxy groups may reduce solubility in aqueous media compared to TP1 but could improve membrane permeability in biological systems.

(b) Bis{4-[(E)-2-(Benzo[d]thiazol-2-yl)vinyl]phenyl} Acrylonitrile

- Key Features : Extended π-conjugation via vinyl linkages between benzothiazole and phenyl groups.

- Properties : Shows fluorescence emission at 495 nm with a high quantum yield (Φf), attributed to enhanced electron delocalization. The absence of bulky substituents (e.g., benzyloxy) minimizes steric hindrance to conjugation .

Bromophenyl-Substituted Analogs

Sample No. 2: 3-(4-(Bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(2-bromo-4-nitrophenyl)diazenyl)phenyl)acrylonitrile

Benzyloxy-Substituted Analogs

Compound 2a: 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea

- Key Features : Benzyloxy groups improve lipophilicity and binding to hydrophobic pockets in enzymes.

- Properties : Yielded 74.9% with a melting point of 190–192 °C. The benzyloxy moiety enhances stability against metabolic degradation .

- Contrast : The target compound’s acrylonitrile core lacks urea functionality, likely reducing hydrogen-bonding capacity but increasing electrophilicity for covalent interactions.

Bioactive Acrylonitrile Isomers

(E)-2-(4-tert-Butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate

- Key Features : E-isomer exhibits higher acaricidal activity than its Z-counterpart due to optimal spatial arrangement for target binding .

- Contrast : The target compound’s E-configuration may similarly enhance bioactivity, though its bromophenyl and benzyloxy groups could influence target specificity.

Comparative Data Table

Research Implications

The target compound’s unique substitution pattern offers a balance between lipophilicity (benzyloxy), electronic modulation (bromophenyl), and steric bulk. Future studies should explore:

- Synthetic Optimization: Leveraging piperidine-catalyzed Knoevenagel condensations (as in ) for efficient acrylonitrile formation.

- Photophysical Profiling : Investigating fluorescence quenching effects due to bromine’s heavy atom effect.

- Biological Screening : Assessing anti-cancer or antimicrobial activity, given the bioactivity of structurally related acrylonitriles .

Q & A

Basic: What are the optimal synthetic routes for (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile?

Methodological Answer:

The synthesis typically involves multi-step routes, including:

- Thiazole ring formation : Reacting α-haloketones with thiourea under reflux in polar solvents (e.g., ethanol) .

- Coupling reactions : Introducing the 3-bromophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Acrylonitrile functionalization : Aza-Michael addition with amines under microwave irradiation to enhance reaction efficiency .

Optimization Tips : - Control reaction temperature (60–100°C) and solvent polarity (DMF or acetonitrile) to improve yields .

- Use TLC/HPLC for real-time monitoring and column chromatography for purification .

Basic: Which characterization techniques confirm the molecular structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., E-isomer via coupling constants) .

- X-ray Crystallography : Resolves spatial arrangement of the thiazole ring, benzyloxy groups, and acrylonitrile moiety .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- HPLC : Assesses purity (>95%) and detects side products .

Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

Methodological Answer:

Contradictions often arise from:

- Catalyst efficiency : Palladium vs. copper catalysts in coupling reactions (e.g., Suzuki vs. Ullmann) .

- Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF .

Strategies : - Perform Design of Experiments (DoE) to isolate critical variables (temperature, solvent, catalyst loading) .

- Compare microwave-assisted vs. conventional heating for kinetic control .

- Validate reproducibility via triplicate runs and statistical analysis .

Advanced: What strategies are recommended for elucidating the biological mechanism of action of this compound?

Methodological Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) and microbial strains to identify IC₅₀ values .

- Molecular docking : Predict binding affinity to targets like tyrosine kinases or bacterial enzymes using software (AutoDock Vina) .

- Fluorescence-based assays : Monitor cellular uptake and localization (e.g., confocal microscopy with dye conjugates) .

- Pathway analysis : Use RNA-seq/proteomics to identify dysregulated pathways post-treatment .

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s bioactivity?

Methodological Answer:

- Substituent modification : Compare analogs with varied substituents (e.g., methoxy vs. nitro groups) to assess impacts on bioactivity .

- Spectroscopic analysis : Correlate electron-withdrawing/donating effects (via Hammett constants) with activity trends .

- Computational modeling : Calculate electrostatic potential maps to predict reactive sites .

- Data triangulation : Combine SAR with pharmacokinetic properties (LogP, solubility) to prioritize lead candidates .

Advanced: What methodologies are used to analyze the compound’s thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss (%) at elevated temperatures (25–600°C) to determine decomposition thresholds .

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting points, phase transitions) .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) of degradation .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Characterize volatile decomposition byproducts .

Advanced: How can researchers address discrepancies in reported biological activity data for analogs of this compound?

Methodological Answer:

Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .

- Compound purity : Impurities >5% can skew dose-response curves .

Mitigation : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Use orthogonal assays (e.g., fluorescence and luminescence for cytotoxicity) .

- Share raw data via open-access repositories for cross-validation .

Advanced: What advanced spectroscopic techniques can probe the compound’s electronic environment?

Methodological Answer:

- Time-Resolved Fluorescence Spectroscopy : Measure excited-state lifetimes to assess π-π* transitions in the acrylonitrile group .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during redox reactions .

- FT-IR Microscopy : Map hydrogen bonding interactions involving the benzyloxy groups .

- Cyclic Voltammetry : Determine redox potentials and correlate with electron-donating/withdrawing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.